molecular formula C7H10F3NO4S B3259206 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester CAS No. 314756-98-4

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

Cat. No. B3259206
Key on ui cas rn: 314756-98-4
M. Wt: 261.22 g/mol
InChI Key: FPOSNZIGNWKAGA-UHFFFAOYSA-N
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Patent
US07598413B2

Procedure details

In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride and 0.2 g of phenothiazine, followed by cooling to −30o C with stirring. After the inside temperature of the flask reached −30° C., 40.3 g (0.239 mol) of trifluoromethanesulfonyl chloride was introduced as a gas into the slurry over 1 hour. Upon completion of the gas introduction, the reaction solution was stirred for 1 hour and then warmed to room temperature. The solvent (acetonitrile) and the unreacted reaction substrate (trifluoromethanesulfonyl chloride) were evaporated from the reaction solution under a reduced pressure. To the solution was added 1 liter of diisopropyl ether. The resulting slurry was subjected to filtration to filter out a precipitate of triethylamine hydrochloride. The filtrate was washed three times with 200 g of 10% aqueous sodium chloride solution, and then, dried with 40 g of magnesium sulfate. The magnesium sulfate was removed by filtration. After that, 0.2 g of phenothiazine was added to the organic phase. The solvent was evaporated to obtain 22.5 g of a crude reaction product. The crude reaction product was subjected to distillation under a reduced pressure, thereby yielding 9.9 g of target 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as an organic fraction at 105-115° C. /13Pa. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was determined by gas chromatography to be 98.0%. The yield of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 19%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
40.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
350 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][C:10](=[CH2:17])[C:11]([O:13][CH2:14][CH2:15][NH2:16])=[O:12].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[F:32][C:33]([F:39])([F:38])[S:34](Cl)(=[O:36])=[O:35]>C(#N)C>[CH3:17][C:10](=[CH2:9])[C:11]([O:13][CH2:14][CH2:15][NH:16][S:34]([C:33]([F:39])([F:38])[F:32])(=[O:36])=[O:35])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
70.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
Cl.CC(C(=O)OCCN)=C
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
40.3 g
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
350 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to −30o C
CUSTOM
Type
CUSTOM
Details
reached −30° C.
STIRRING
Type
STIRRING
Details
Upon completion of the gas introduction, the reaction solution was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were evaporated from the reaction solution under a reduced pressure
ADDITION
Type
ADDITION
Details
To the solution was added 1 liter of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The resulting slurry was subjected to filtration
FILTRATION
Type
FILTRATION
Details
to filter out a precipitate of triethylamine hydrochloride
WASH
Type
WASH
Details
The filtrate was washed three times with 200 g of 10% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 40 g of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate was removed by filtration
ADDITION
Type
ADDITION
Details
After that, 0.2 g of phenothiazine was added to the organic phase
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 22.5 g of a crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
The crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCCNS(=O)(=O)C(F)(F)F)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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